molecular formula C8H6F6N2S2 B14057236 (2,6-Bis(trifluoromethylthio)phenyl)hydrazine

(2,6-Bis(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14057236
M. Wt: 308.3 g/mol
InChI Key: JCSGUGKUEKDFHS-UHFFFAOYSA-N
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Description

(2,6-Bis(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C8H6F6N2S2 and a molecular weight of 308.27 g/mol This compound is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Bis(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2,6-dichlorophenylhydrazine with trifluoromethylthiolating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the substitution of chlorine atoms with trifluoromethylthio groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,6-Bis(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,6-Bis(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-Bis(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through the trifluoromethylthio groups and the hydrazine moiety. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorophenylhydrazine: A precursor in the synthesis of (2,6-Bis(trifluoromethylthio)phenyl)hydrazine.

    2,6-Difluorophenylhydrazine: Similar structure but with fluorine atoms instead of trifluoromethylthio groups.

    2,6-Dimethylphenylhydrazine: Contains methyl groups instead of trifluoromethylthio groups.

Uniqueness

This compound is unique due to the presence of trifluoromethylthio groups, which impart distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. These properties make it valuable in various applications, particularly in organic synthesis and drug development .

Properties

Molecular Formula

C8H6F6N2S2

Molecular Weight

308.3 g/mol

IUPAC Name

[2,6-bis(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H6F6N2S2/c9-7(10,11)17-4-2-1-3-5(6(4)16-15)18-8(12,13)14/h1-3,16H,15H2

InChI Key

JCSGUGKUEKDFHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)NN)SC(F)(F)F

Origin of Product

United States

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